molecular formula C20H19N3O4 B11045724 5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile

5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile

Cat. No.: B11045724
M. Wt: 365.4 g/mol
InChI Key: RXKWPBOLXNAFEQ-UHFFFAOYSA-N
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Description

3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno-pyrrol structure, followed by the introduction of cyano and methoxy groups. Common reagents used in these reactions include cyanide sources (e.g., sodium cyanide), methoxy reagents (e.g., methanol), and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) might be used for purification.

Chemical Reactions Analysis

Types of Reactions

3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL CYANIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL AMINE
  • 3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL HYDROXY

Uniqueness

Compared to similar compounds, 3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL CYANIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both cyano and methoxy groups, along with the chromeno-pyrrol core, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

5a-methoxy-1,3-dioxo-4-phenyl-4,6,7,8,9,9a-hexahydrochromeno[3,4-c]pyrrole-3a,9b-dicarbonitrile

InChI

InChI=1S/C20H19N3O4/c1-26-20-10-6-5-9-14(20)18(11-21)16(24)23-17(25)19(18,12-22)15(27-20)13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-10H2,1H3,(H,23,24,25)

InChI Key

RXKWPBOLXNAFEQ-UHFFFAOYSA-N

Canonical SMILES

COC12CCCCC1C3(C(=O)NC(=O)C3(C(O2)C4=CC=CC=C4)C#N)C#N

Origin of Product

United States

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